Glycosolone

Overview

Description

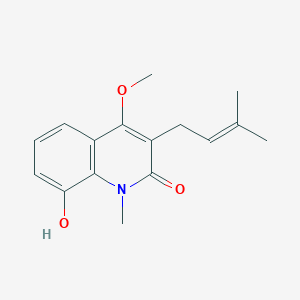

Glycosolone is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Glycosides in Cancer Therapy

Cardiac glycosides, a family of compounds including glycosolone, have historically been used for heart failure and atrial arrhythmia treatment. Recent research indicates their potential in cancer therapies. Increased susceptibility of cancer cells to these compounds has led to the development of glycoside-based anticancer drugs, now undergoing clinical trials (Prassas & Diamandis, 2008).

Glycoscience in Translational Research

Glycoscience, which includes the study of compounds like this compound, plays a vital role in translational research. This interdisciplinary field impacts various physiological and pathological processes and leads to potential novel therapies and diagnostics tools in biomedical research (Sackstein, 2016).

Glycoscience and Innovation

The study of glycoscience, encompassing this compound, is a driving force in innovation, particularly in industrial and commercial applications. This research field explores high value-added products with new functionalities, potentially leading to novel therapies (Corolleur, Level, Matt, & Pérez, 2020).

Glycoscience in Data Sharing

GlycoPOST, a repository for raw mass spectrometry data from glycomics experiments, including studies on this compound, emphasizes the importance of data sharing for reproducibility and sustainability in scientific research. This initiative contributes significantly to the FAIRness of glycomics field (Watanabe, Aoki-Kinoshita, Ishihama, & Okuda, 2020).

Anti-inflammatory Properties

Cardiac glycosides, including this compound, have been recognized for their anti-inflammatory actions, a discovery dating back to the 1960s. These compounds have been found to decrease inflammatory symptoms in various animal models (Fürst, Zündorf, & Dingermann, 2017).

Glycosylation in Health and Disease

The glycome, which includes this compound, plays a crucial role in health and disease. Changes in glycosylation can influence various biological processes such as inflammatory responses, cancer cell metastasis, and kidney function. This highlights the potential of glycomedicine (Reily, Stewart, Renfrow, & Novak, 2019).

Sugars in Disease

Glycoscience, involving compounds like this compound, has significant clinical relevance. Advances in analytical techniques have enhanced our understanding of the role of glycosylation in disease progression and opened avenues for novel diagnostic and therapeutic interventions (Alavi & Axford, 2008).

Glycoscience Advancements

The field of glycoscience, which studies compounds like this compound, has evolved to become a critical area in biomedical research. Advances in analytical technologies and a better understanding of glycosylation's role in cellular processes have expanded its applications (Merry & Merry, 2005).

Glycosylation in Therapeutics

Glycosylation, a process involving compounds like this compound, is central in defining the utility of recombinant therapeutics. The modulation of biological attributes through glycosylation significantly impacts the development and application of recombinant glycoproteins (Cumming, 1991).

Cardiac Glycosides in Prostate Cancer

Cardiac glycosides, including this compound, have been found to induce apoptosis in androgen-independent human prostate cancer cell lines, linking their proapoptotic effects to their ability to induce sustained Ca2+ increases (McConkey et al., 2000).

Future Directions

Properties

IUPAC Name |

8-hydroxy-4-methoxy-1-methyl-3-(3-methylbut-2-enyl)quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-10(2)8-9-12-15(20-4)11-6-5-7-13(18)14(11)17(3)16(12)19/h5-8,18H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMGLVFFJUCSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C(=CC=C2)O)N(C1=O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218104 | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67879-81-6 | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067879816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

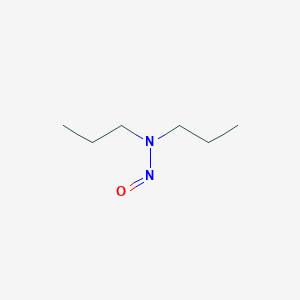

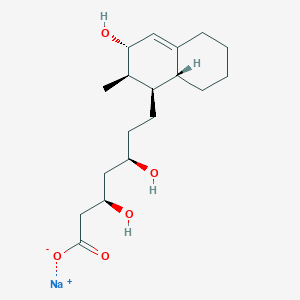

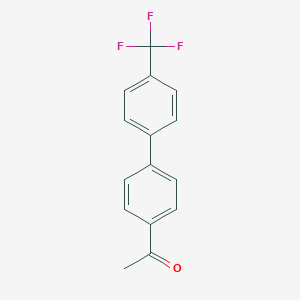

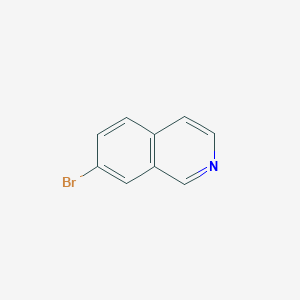

Feasible Synthetic Routes

Q1: How does Glycosolone compare to other compounds tested in terms of its toxicity to mosquito larvae?

A1: The study found that this compound, an alkaloid found in Glycosmis pentaphylla, exhibits some toxicity towards Culex quinquefasciatus mosquito larvae []. While the exact mechanism of action wasn't determined in this particular study, its toxicity is noted to be less potent than Piperine, another alkaloid tested, which was extracted from Piper nigrum []. Interestingly, the study also found that monohydroxy derivatives of related compounds Glycozoline and Glycozolidine (also found in Glycosmis pentaphylla) demonstrated toxicity levels comparable to Mahanimbine, another known larvicidal compound []. This suggests that modifications to the this compound structure could potentially increase its larvicidal activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-[1,2-13C2]glucose](/img/structure/B118848.png)

![D-[5-2H]glucose](/img/structure/B118869.png)

![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B118888.png)